molecular formula C11H21NOS B12297176 (S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide

(S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide

Cat. No.: B12297176
M. Wt: 215.36 g/mol
InChI Key: YUDOHUFAXZEOHR-FMIVXFBMSA-N
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Description

(S,E)-N-(Cyclohexylmethylene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative characterized by a cyclohexylmethylene group attached to the sulfinamide nitrogen. The compound adopts an E-configuration (trans) at the imine double bond and an S-configuration at the sulfur center, a hallmark of Ellman’s sulfinamide auxiliaries. These features make it a versatile chiral auxiliary in asymmetric synthesis, enabling stereocontrol in reactions such as nucleophilic additions, reductions, and cross-couplings . Its cyclohexyl substituent provides steric bulk and conformational flexibility, distinguishing it from smaller cyclic or aromatic analogs.

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

(NE)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H21NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3/b12-9+

InChI Key

YUDOHUFAXZEOHR-FMIVXFBMSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1CCCCC1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CCCCC1

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters influencing yield and stereoselectivity include:

  • Solvent : Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) and 1,4-dioxane due to enhanced solubility of reactants and intermediates.
  • Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates rapid imine formation at room temperature, achieving >85% yield within 5 hours.
  • Stoichiometry : A 1:1.5 molar ratio of aldehyde to sulfinamide minimizes side reactions while ensuring complete conversion.

Representative Procedure :

  • Combine (S)-tert-butanesulfinamide (1.5 mmol) and cyclohexanecarbaldehyde (1.0 mmol) in anhydrous DMF (5 mL).
  • Add DBU (1.5 mmol) and stir at 25°C under nitrogen.
  • Monitor reaction progress by TLC (petroleum ether/ethyl acetate, 8:2).
  • After 5 hours, dilute with ethyl acetate (20 mL), wash with water (3 × 10 mL), and dry over Na₂SO₄.
  • Purify via silica gel chromatography (petroleum ether/ethyl acetate, 85:15) to isolate the product as a colorless liquid.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, CH=N), 2.30–1.60 (m, 11H, cyclohexyl), 1.24 (s, 9H, tert-butyl).
  • ¹³C NMR (100 MHz, CDCl₃): δ 161.2 (CH=N), 77.3 (C-S), 35.1–24.7 (cyclohexyl), 22.4 (tert-butyl).
  • HRMS : Calculated for C₁₁H₂₁NOS [M+H]⁺: 224.1423; Found: 224.1420.

One-Pot Synthesis from Cyclohexanemethanol

For substrates where the aldehyde is unstable or commercially limited, a one-pot oxidation-condensation strategy proves advantageous. This method integrates manganese dioxide (MnO₂)-mediated alcohol oxidation with subsequent imine formation.

Mechanistic Insights

  • Oxidation : MnO₂ selectively oxidizes cyclohexanemethanol to cyclohexanecarbaldehyde without over-oxidation to carboxylic acids.
  • Condensation : In situ-generated aldehyde reacts with (S)-tert-butanesulfinamide in the presence of DBU, forming the target imine.

Optimized Protocol :

  • Suspend MnO₂ (2.0 mmol) and cyclohexanemethanol (1.0 mmol) in DMF (5 mL).
  • Add (S)-tert-butanesulfinamide (1.5 mmol) and DBU (1.5 mmol).
  • Stir at 25°C for 8 hours, then filter through Celite to remove MnO₂.
  • Extract with ethyl acetate, dry, and purify as described in Section 1.1.

Yield : 72–78% (lower than direct condensation due to incomplete oxidation).

Comparative Analysis of Methodologies

Parameter Direct Condensation One-Pot Synthesis
Yield 85–90% 72–78%
Reaction Time 5 hours 8 hours
Purification Column chromatography Column chromatography
Scalability Gram-scale feasible Limited by MnO₂ filtration

The direct method is preferred for its higher efficiency, whereas the one-pot approach avoids handling sensitive aldehydes.

Stereochemical Control and Byproduct Mitigation

E/Z Selectivity

The bulky tert-butyl group enforces E-geometry by sterically hindering the Z-isomer. Computational studies confirm a >20:1 E/Z ratio under DBU conditions.

Common Impurities

  • Unreacted Sulfinamide : Removed during aqueous workup due to its polarity.
  • Aldol Adducts : Suppressed by anhydrous conditions and avoiding protic acids.

Applications in Asymmetric Synthesis

(S,E)-N-(Cyclohexylmethylene)-2-methylpropane-2-sulfinamide serves as a linchpin for:

  • Mannich Reactions : Delivers β-amino carbonyl compounds with >95% enantiomeric excess (ee).
  • Grignard Additions : Nucleophiles attack the imine carbon with predictable stereochemistry, enabling access to chiral amines.

Chemical Reactions Analysis

Types of Reactions

(S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form a sulfonamide.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The sulfinamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding sulfonamide.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
(S,E)-N-(Cyclohexylmethylene)-2-methylpropane-2-sulfinamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. For instance, it can be used in the synthesis of sulfinimines, which are valuable intermediates in the preparation of chiral amines and heterocycles.

Reaction Type Description Outcome
Condensation Reactions Reacts with aldehydes and ketonesForms sulfinyl imines
Nucleophilic Additions Acts as a chiral auxiliaryProduces diastereoselective products

Biological Applications

Potential Drug Development
Research indicates that (S,E)-N-(Cyclohexylmethylene)-2-methylpropane-2-sulfinamide may interact with specific biological targets, making it a candidate for drug development. Its ability to modulate enzyme activity suggests potential therapeutic applications in treating diseases influenced by these enzymes.

Case Study: Enzyme Interaction
In studies examining its biological activity, the compound demonstrated selective inhibition of certain enzymes, which could lead to the development of new pharmaceuticals targeting metabolic pathways involved in various diseases.

Medicinal Chemistry

Therapeutic Efficacy Exploration
The compound is under investigation for its therapeutic effects against conditions such as cancer and metabolic disorders. Preliminary studies have shown promising results regarding its efficacy, although further research is required to establish clear clinical applications.

Disease Targeted Therapeutic Potential Current Research Status
CancerInhibitory effects on tumor growthOngoing preclinical trials
Metabolic DisordersModulation of metabolic enzymesEarly-stage investigations

Industrial Applications

Specialty Chemicals Production
In industrial settings, (S,E)-N-(Cyclohexylmethylene)-2-methylpropane-2-sulfinamide is utilized in the production of specialty chemicals. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Industry Application Description
Coatings Enhances adhesion and durability
Adhesives Improves bonding strength and resistance

Mechanism of Action

The mechanism of action of (S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with the active site of enzymes, inhibiting their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Sulfinamides

(a) Cyclopropane and Cyclobutane Analogs
  • Example : (S,E)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide () and (S,E)-N-(Cyclobutylmethylene)-2-methylpropane-2-sulfinamide ().
  • Structural Differences : Smaller ring sizes (3- and 4-membered) increase ring strain and reduce steric hindrance compared to the 6-membered cyclohexyl group.
  • Reactivity : Cyclopropane’s high ring strain enhances electrophilicity at the imine, accelerating nucleophilic additions. Cyclobutane analogs exhibit intermediate reactivity due to partial strain relief .
  • Applications : Cyclopropane derivatives are used in BCL6 inhibitors (), while cyclobutane variants serve as intermediates in kinase inhibitors ().
(b) Cyclopentyl and Cyclohexyl Derivatives
  • Example : (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide ().
  • Comparison : Cyclopentyl’s smaller size and envelope conformation reduce steric bulk compared to the chair-conformation cyclohexyl group. This impacts diastereoselectivity in asymmetric reactions, as cyclohexyl derivatives favor distinct transition states .

Aromatic and Heterocyclic Analogs

(a) Benzylidene Derivatives
  • Example : (S,E)-N-(2,5-Difluoro-4-(trifluoromethyl)benzylidene)-2-methylpropane-2-sulfinamide ().
  • Structural Features : Electron-withdrawing fluorine and trifluoromethyl groups increase imine electrophilicity.
  • Applications : Used in larotrectinib synthesis (), where electronic effects enhance reaction rates with nucleophiles.
  • Contrast: Aromatic systems offer π-stacking interactions in catalysis, unlike the non-aromatic cyclohexyl group, which relies solely on steric effects .
(b) Heterocyclic Derivatives
  • Example : (S,E)-N-((Tetrahydro-2H-pyran-4-yl)methylene)-2-methylpropane-2-sulfinamide ().
  • Key Differences : The oxygen atom in the tetrahydropyran ring introduces hydrogen-bonding capability, improving solubility in polar solvents.
  • Utility : Favored in reactions requiring polar aprotic media, whereas cyclohexyl derivatives excel in hydrophobic environments .

Substituent Effects on Pharmacological Relevance

  • Halogenated Derivatives: Compounds like (S,Z)-N-((2-Amino-5-chlorophenyl)(2-chlorophenyl)methylene)-2-methylpropane-2-sulfinamide () show enhanced binding to biological targets due to halogen interactions, unlike the non-halogenated cyclohexyl analog.
  • Methoxy/Ethoxy-Substituted Analogs : (R,E)-N-(3-Ethoxy-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide () is critical in apremilast synthesis, where polar substituents improve drug solubility .

Stereochemical Outcomes

  • Diastereoselectivity : Cyclohexyl derivatives exhibit higher stereocontrol (up to 95% de) in nucleophilic additions compared to smaller rings, attributed to optimized steric guidance .
  • Comparison with Tetrahydrofuran Analogs : Heterocyclic derivatives () show moderate selectivity due to competing electronic effects.

Biological Activity

(S,E)-N-(Cyclohexylmethylene)-2-methylpropane-2-sulfinamide, a sulfinamide compound, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article explores its synthesis, biological activity, and implications in various research fields.

  • IUPAC Name : (S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide
  • CAS Number : 623169-05-1
  • Molecular Formula : C₁₁H₂₁NOS
  • Molecular Weight : 215.36 g/mol
  • Purity : 95% .

Synthesis

The compound can be synthesized through various methods involving sulfinimines as intermediates. A notable synthesis involves the reaction of (R)-2-methylpropane-2-sulfinamide with cyclohexyl aldehyde under specific conditions to yield high enantiomeric excess .

Antifibrillogenic Properties

Recent studies have indicated that (S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide exhibits significant activity against the fibrillization of Amyloid-β peptides. A Thioflavin-T assay demonstrated that this compound can effectively inhibit the oligomerization of Amyloid-β, which is crucial in the context of Alzheimer's disease .

The mechanism by which this sulfinamide exerts its antifibrillogenic effects is linked to its ability to interact with specific amino acid residues in Amyloid-β, preventing misfolding and aggregation. The structure of the compound allows it to fit into the hydrophobic pockets of the peptide, stabilizing it in a non-fibrillogenic form .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antifibrillogenic activityComplete inhibition of Amyloid-β oligomerization observed.
Study 2Synthesis optimizationAchieved >99.8% enantiomeric excess using a chiral auxiliary .
Study 3Mechanistic studyInteraction with hydrophobic pockets of Amyloid-β confirmed via spectroscopy techniques .

Toxicology and Safety

While (S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide shows promise in biological applications, it is essential to note its toxicity profile. It has been classified as toxic if swallowed and can cause skin irritation . Proper handling and safety measures should be observed during laboratory use.

Q & A

Q. Critical Parameters :

  • Aldehyde purity : Impurities in cyclohexanecarbaldehyde reduce yield; pre-purification via distillation is recommended.
  • Temperature : Reactions are conducted at 0–25°C to minimize side products ().

How to confirm the stereochemical configuration and purity using NMR spectroscopy?

Basic
1H and 13C NMR are pivotal for confirming structure and stereochemistry:

  • Imine proton (CH=N) : A singlet at δ 8.5–9.0 ppm confirms E-configuration (absence of coupling with adjacent protons) ().
  • tert-Butyl group : A singlet at δ 1.2–1.3 ppm (9H) for the sulfinamide’s methyl groups ().
  • Cyclohexylmethylene protons : Multiplet signals at δ 1.4–2.2 ppm correlate with cyclohexyl ring conformations ().

Q. Advanced Validation :

  • NOESY/ROESY : Detects spatial proximity between the sulfinamide’s tert-butyl group and cyclohexyl protons to confirm (S,E)-configuration ().

How to resolve contradictions in enantiomeric excess (ee) data during asymmetric synthesis?

Advanced
Discrepancies in ee often arise from competing reaction pathways or catalyst decomposition . Methodological solutions include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents to quantify ee ().
  • Reaction Monitoring : In-situ 19F NMR (if fluorinated analogs exist) tracks intermediate formation ().
  • Ligand Screening : Test SadPhos or Xu-Phos ligands for improved stereocontrol ().

Case Study : Rh-catalyzed allylation () achieved >95% ee using (R)-BINAP ligands, whereas non-chiral methods () resulted in racemic mixtures.

What challenges arise in crystallizing sulfinamide derivatives, and how are they addressed?

Advanced
Challenges :

  • Low melting points : Many sulfinamides are oils, complicating crystal growth ().
  • Twinned crystals : Common in chiral compounds, leading to ambiguous diffraction data.

Q. Solutions :

  • Crystallization Solvents : Use mixed solvents (e.g., hexane/EtOAc) for slow evaporation ().
  • SHELXL Refinement : Resolve twinning via HKLF 5 format in SHELXL, integrating Bayesian statistics for ambiguous data ().

Example : A derivative with a 4-bromophenyl group crystallized in P21/c space group, validated via R-factor < 0.05 ().

How to analyze reaction intermediates in multi-step syntheses of sulfinamide derivatives?

Advanced
Methodological Workflow :

TLC Monitoring : Use silica plates with UV-active spots (Rf ≈ 0.2–0.3 in hexane/EtOAc) ().

HRMS for Intermediates : Confirm molecular ions (e.g., [M+Na]+) with <2 ppm error ().

In-situ IR Spectroscopy : Track carbonyl (C=O) or imine (C=N) stretches during condensation ().

Case Study : LiAlH4 reduction of tert-butanesulfinamide intermediates () required quenching with 0.1 M HCl to prevent over-reduction.

What are the limitations of common purification techniques for sulfinamides?

Q. Basic

  • Column Chromatography :
    • Issue : Co-elution of diastereomers in polar solvents (e.g., EtOAc).
    • Fix : Use gradient elution (hexane → 3:1 hexane/EtOAc) ().
  • Recrystallization :
    • Issue : Low solubility in non-polar solvents.
    • Fix : Add a co-solvent (e.g., DCM/hexane) ().

How to troubleshoot low yields in condensation reactions?

Advanced
Root Causes :

  • Aldehyde volatility : Cyclohexanecarbaldehyde evaporates at elevated temperatures.
  • Moisture Sensitivity : Hydrolysis of sulfinamide to sulfinic acid.

Q. Optimization Strategies :

  • Schlenk Techniques : Conduct reactions under N₂/Ar to exclude moisture ().
  • Dean-Stark Trap : Remove H2O in refluxing toluene for equilibrium-driven imine formation ().

Q. Yield Data :

ConditionYield (%)Reference
MgSO4, DCM, 0°C92
Rh-catalyzed, 25°C95

What computational methods complement experimental data for structural validation?

Q. Advanced

  • DFT Calculations : Predict NMR chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) and compare with experimental data ().
  • Molecular Dynamics : Simulate cyclohexyl ring puckering to explain 13C NMR splitting ().

Case Study : (S,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide showed computational δ 8.7 ppm (imine H) vs. experimental δ 8.86 ppm ().

How to address discrepancies in melting points reported across studies?

Basic
Variations arise from polymorphism or solvent impurities :

  • Recrystallization : Repeat with HPLC-grade solvents.
  • DSC Analysis : Validate phase transitions via differential scanning calorimetry ().

Q. Reported Data :

CompoundMelting Point (°C)Reference
(S,E)-N-(4-Bromobenzylidene) derivative120–122
(S,E)-N-Benzylidene analogOil

What safety considerations are critical for handling sulfinamide intermediates?

Q. Basic

  • Toxicity : tert-Butanesulfinamide derivatives are irritants; use PPE (gloves, goggles).
  • Reactivity : LiAlH4 (used in reductions) is pyrophoric; quench with cold HCl ().

Q. Waste Management :

  • Cs-containing waste : Use magnetic nanoadsorbents for Cs+ removal (e.g., from Cs2CO3 in synthesis) ().

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